![molecular formula C9H11F3N2 B15323374 (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and demonstrates good functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds .
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism by which (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards these targets, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
- (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- (2S)-1-[3-(trifluoromethyl)benzyl]propan-2-amine
Uniqueness: Compared to similar compounds, (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is unique due to the presence of the pyridine ring, which can impart different electronic and steric properties. This can result in distinct reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-6(13)4-7-2-3-14-5-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1 |
Clé InChI |
GJQAXSOTQQMWLS-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC1=C(C=NC=C1)C(F)(F)F)N |
SMILES canonique |
CC(CC1=C(C=NC=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


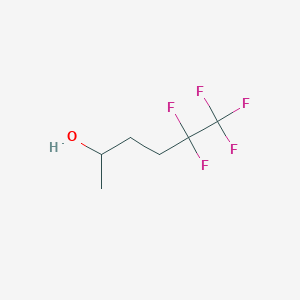
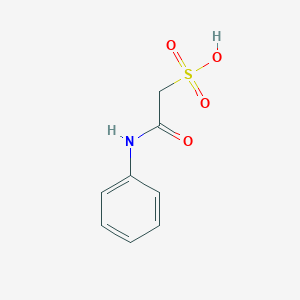
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
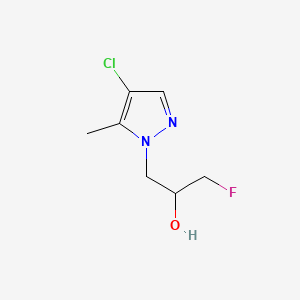
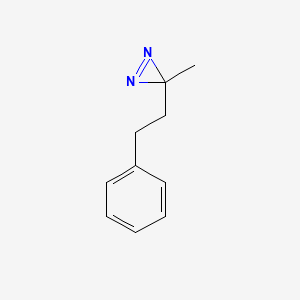
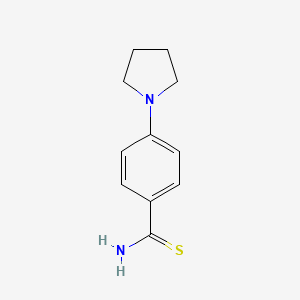

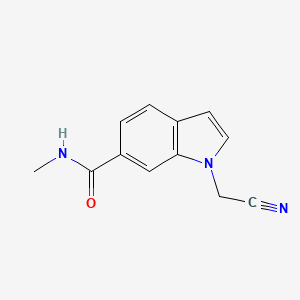

![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
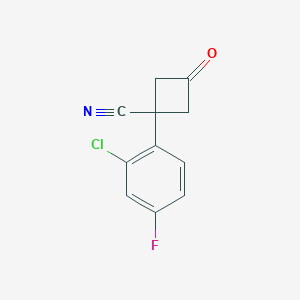
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
